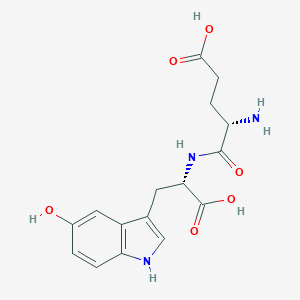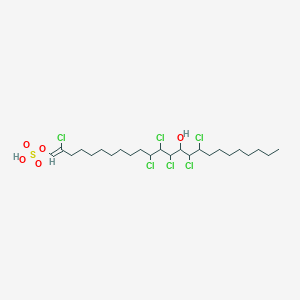
gamma-Glutamyl-5-hydroxytryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-glutamyl-5-hydroxytryptophan (GGHTP) is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic benefits. It is a derivative of tryptophan, an essential amino acid, and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
Gamma-Glutamyl-5-hydroxytryptophan works by activating the Nrf2 pathway, a cellular pathway that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. This activation leads to the upregulation of antioxidant enzymes and the suppression of pro-inflammatory cytokines, resulting in the anti-inflammatory and neuroprotective effects observed.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cognitive function. This compound has also been found to have anti-tumor effects and has been studied for its potential use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using gamma-Glutamyl-5-hydroxytryptophan in lab experiments is its ability to activate the Nrf2 pathway, which can be useful in studying the effects of antioxidant and anti-inflammatory compounds. However, one limitation is the lack of research on the toxicity and safety of this compound, which can be a concern when using it in lab experiments.
Direcciones Futuras
There are many future directions for further research on gamma-Glutamyl-5-hydroxytryptophan. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to determine the safety and toxicity of this compound and its potential use in cancer treatment. Additionally, the development of more efficient synthesis methods for this compound can lead to increased availability for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic benefits in various areas of research. Its activation of the Nrf2 pathway has led to its anti-inflammatory and neuroprotective effects, as well as its potential use in cancer treatment. Further research is needed to determine its safety and toxicity, as well as its potential use in treating neurodegenerative diseases. The development of more efficient synthesis methods can also lead to increased availability for research purposes.
Métodos De Síntesis
Gamma-Glutamyl-5-hydroxytryptophan can be synthesized through the reaction of 5-hydroxytryptophan with gamma-glutamyl-p-nitroanilide in the presence of gamma-glutamyl transpeptidase. This reaction results in the formation of this compound, which can be purified through various techniques such as high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
Gamma-Glutamyl-5-hydroxytryptophan has been studied for its potential therapeutic benefits in various areas of research. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. This compound has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
150242-19-6 |
|---|---|
Fórmula molecular |
C16H19N3O6 |
Peso molecular |
349.34 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(1S)-1-carboxy-2-(5-hydroxy-1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H19N3O6/c17-11(2-4-14(21)22)15(23)19-13(16(24)25)5-8-7-18-12-3-1-9(20)6-10(8)12/h1,3,6-7,11,13,18,20H,2,4-5,17H2,(H,19,23)(H,21,22)(H,24,25)/t11-,13-/m0/s1 |
Clave InChI |
GJOHGZXBEHBULM-AAEUAGOBSA-N |
SMILES isomérico |
C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
SMILES canónico |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
Otros números CAS |
150242-19-6 |
Sinónimos |
gamma-glutamyl-5-hydroxytryptophan gamma-L-glutamyl-5-hydroxy-L-tryptophan Glu-5-Htp |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B235526.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B235533.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B235544.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B235546.png)
![3-[(2E,5Z)-2-[[4-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B235548.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B235557.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)
